molecular formula C8H12BNO3 B13325732 (4-(Pyrrolidin-1-yl)furan-2-yl)boronic acid

(4-(Pyrrolidin-1-yl)furan-2-yl)boronic acid

Cat. No.: B13325732
M. Wt: 181.00 g/mol
InChI Key: HXEAFAHRMMBSEL-UHFFFAOYSA-N
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Description

“(4-(Pyrrolidin-1-yl)furan-2-yl)boronic acid” is a boronic acid derivative with a unique structure. It combines a furan ring and a pyrrolidine group, both attached to a boron atom. Boronic acids are essential in organic synthesis due to their ability to form stable complexes with transition metals, making them valuable reagents in cross-coupling reactions .

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for preparing this compound. One common method involves the Suzuki–Miyaura coupling reaction. In this process, an aryl or vinyl boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst. The boronic acid serves as the nucleophilic partner, leading to the formation of the desired product.

Reaction Conditions:: The reaction typically occurs under mild conditions, making it compatible with various functional groups. The choice of solvent, base, and temperature influences the yield and selectivity of the reaction.

Industrial Production:: While industrial-scale production methods may vary, the Suzuki–Miyaura coupling remains a key strategy for large-scale synthesis of boronic acids.

Chemical Reactions Analysis

Reactions:: “(4-(Pyrrolidin-1-yl)furan-2-yl)boronic acid” can participate in various reactions, including:

    Cross-Coupling Reactions: As mentioned earlier, it readily undergoes Suzuki–Miyaura coupling.

    Oxidation and Reduction: Boronic acids can be oxidized to boronic esters or reduced to boranes.

    Substitution Reactions: It can replace other functional groups in organic molecules.

Common Reagents and Conditions::

    Palladium Catalysts: Used in cross-coupling reactions.

    Base (e.g., NaOH): Facilitates boronic acid activation.

    Solvents (e.g., DMF, THF): Provide a suitable reaction medium.

Major Products:: The major product of the Suzuki–Miyaura coupling would be the desired aryl or vinyl-substituted boronic acid.

Scientific Research Applications

“(4-(Pyrrolidin-1-yl)furan-2-yl)boronic acid” finds applications in:

    Medicinal Chemistry: As a building block for drug discovery.

    Materials Science: For functional materials and polymers.

    Catalysis: In various organic transformations.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. For instance, in drug development, it may interact with specific molecular targets, affecting cellular processes.

Properties

Molecular Formula

C8H12BNO3

Molecular Weight

181.00 g/mol

IUPAC Name

(4-pyrrolidin-1-ylfuran-2-yl)boronic acid

InChI

InChI=1S/C8H12BNO3/c11-9(12)8-5-7(6-13-8)10-3-1-2-4-10/h5-6,11-12H,1-4H2

InChI Key

HXEAFAHRMMBSEL-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CO1)N2CCCC2)(O)O

Origin of Product

United States

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